6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
CAS No.:
Cat. No.: VC17931392
Molecular Formula: C27H26N4O8
Molecular Weight: 534.5 g/mol
* For research use only. Not for human or veterinary use.
![6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid -](/images/structure/VC17931392.png)
Specification
Molecular Formula | C27H26N4O8 |
---|---|
Molecular Weight | 534.5 g/mol |
IUPAC Name | 6-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C27H26N4O8/c32-26(33)24(11-5-6-14-28-23-13-12-17(30(35)36)15-25(23)31(37)38)29-27(34)39-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,15,22,24,28H,5-6,11,14,16H2,(H,29,34)(H,32,33) |
Standard InChI Key | OENCMORJQAUAAJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule features a hexanoic acid backbone substituted at the second carbon with an Fmoc-protected amine and at the sixth carbon with a Dnp-modified amine. The Fmoc group ([C15H11O2]) provides acid-labile protection for the α-amino group, while the electron-deficient Dnp moiety ([C6H3N2O4]) introduces distinctive spectroscopic properties and reactivity.
The IUPAC name, 6-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, systematically describes its substituent positions. The hexanoic acid chain (six carbons) ensures solubility in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), which are essential for SPPS .
Table 1: Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C27H26N4O8 |
Molecular Weight | 534.5 g/mol |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=C(C=C(C=C4)N+[O-])N+[O-])C(=O)O |
PubChem CID | 23248982 |
Step | Reagents | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Fmoc Protection | Fmoc-Cl, Na2CO3 | DCM/H2O | 0–5°C | 85–92 |
Dnp Modification | 1-Cl-2,4-DNB, Et3N | DMF | 25°C | 70–78 |
Applications in Peptide Chemistry
Orthogonal Deprotection Strategies
In SPPS, the Fmoc group is removed via piperidine-mediated β-elimination (20% v/v in DMF), while the Dnp moiety remains intact under these conditions. Subsequent treatment with thiols (e.g., 2-mercaptoethanol) selectively cleaves the Dnp group, enabling sequential assembly of complex peptides .
Spectroscopic Monitoring
The Dnp group’s strong absorbance at 360 nm (ε ≈ 15,000 M⁻¹cm⁻¹) allows real-time monitoring of coupling efficiency during automated synthesis. This feature is absent in standard Fmoc-amino acids, highlighting the compound’s diagnostic utility .
Comparative Analysis with Analogous Compounds
Fmoc-D-Lys-OH.HCl (PubChem CID: 44629939)
This lysine derivative shares the Fmoc protecting group but lacks the Dnp moiety. Its ε-amino group is instead available for further modification, making it suitable for branching reactions in dendritic peptide synthesis .
Table 3: Functional Group Comparison
Compound | Fmoc Group | Dnp Group | Side Chain Length |
---|---|---|---|
Target Compound | Yes | Yes | C6 |
Fmoc-D-Lys-OH.HCl | Yes | No | C4 |
Fmoc-Dap(Dnp)-OH (PubChem CID: 46737281) | Yes | Yes | C3 |
Fmoc-Dap(Dnp)-OH (PubChem CID: 46737281)
This shorter-chain analog (three-carbon backbone) demonstrates reduced steric hindrance, favoring rapid coupling kinetics in sterically demanding peptide sequences .
Future Research Directions
Photocleavable Linkers
The Dnp group’s photolability could be exploited in light-directed synthesis of peptide microarrays, enabling high-throughput screening of biological activity .
Bioconjugation Strategies
Functionalization with polyethylene glycol (PEG) chains via the carboxylic acid group may enhance solubility for aqueous-phase applications, addressing current limitations in polar solvent compatibility.
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